molecular formula C22H17F4NO B287120 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Numéro de catalogue B287120
Poids moléculaire: 387.4 g/mol
Clé InChI: AETGODANFOWNFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 has been found to be effective in inhibiting the growth of cancer cells by targeting specific signaling pathways that are essential for cancer cell survival and proliferation.

Mécanisme D'action

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a key signaling pathway involved in the survival and proliferation of cancer cells. By inhibiting the BTK pathway, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to modulate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to selectively inhibit BTK activity in cancer cells, with minimal effects on normal cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its selective inhibition of the BTK pathway, which makes it a promising candidate for the treatment of various types of cancer. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and efficacy of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in clinical trials.

Orientations Futures

There are several future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is the evaluation of its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is the identification of biomarkers that can predict the response to 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide treatment. Additionally, the development of more potent and selective inhibitors of the BTK pathway may lead to the discovery of new cancer therapies. Finally, the investigation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in other diseases, such as autoimmune disorders, may provide new insights into its mechanism of action and therapeutic potential.

Méthodes De Synthèse

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps, including the preparation of the starting materials, the coupling reaction between the two aromatic rings, and the final amide formation. The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Propriétés

Nom du produit

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Formule moléculaire

C22H17F4NO

Poids moléculaire

387.4 g/mol

Nom IUPAC

2-(3-fluoro-4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C22H17F4NO/c1-14(21(28)27-18-9-5-8-17(13-18)22(24,25)26)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,27,28)

Clé InChI

AETGODANFOWNFT-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

SMILES canonique

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.